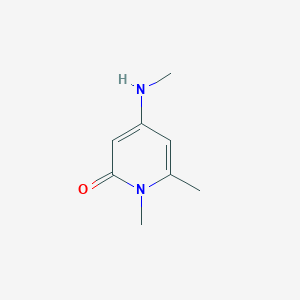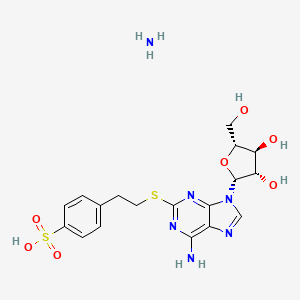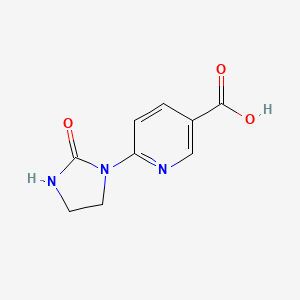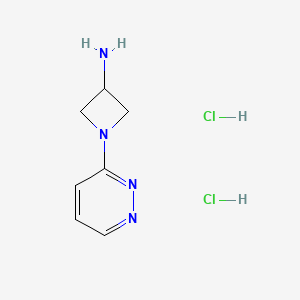
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Vue d'ensemble
Description
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the azetidine family, which is a four-membered heterocyclic ring containing at least one nitrogen atom. The pyridazine moiety present in this molecule makes it an important candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is not fully understood. However, studies have shown that this molecule has the potential to inhibit various enzymes and receptors involved in disease progression. For example, this molecule has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride are not well documented. However, studies have shown that this molecule has the potential to induce apoptosis (programmed cell death) in cancer cells. This molecule has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in lab experiments is its potential to inhibit various enzymes and receptors involved in disease progression. This molecule has also been shown to have low toxicity in vitro and in vivo. However, the limitations of using this molecule in lab experiments include its relatively low solubility in water and its potential to form aggregates.
Orientations Futures
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has potential applications in various fields of scientific research. Some of the future directions for research on this molecule include:
1. The development of more efficient and cost-effective synthesis methods for this molecule.
2. The identification of the molecular targets of this molecule and the elucidation of its mechanism of action.
3. The optimization of the pharmacokinetic properties of this molecule for better drug delivery and efficacy.
4. The evaluation of the potential of this molecule as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases.
5. The development of new analogs and derivatives of this molecule with improved pharmacological properties.
Applications De Recherche Scientifique
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has potential applications in various fields of scientific research. One of the most promising applications of this molecule is in drug discovery and development. The pyridazine moiety present in this molecule makes it an important candidate for the development of drugs targeting various diseases such as cancer, inflammation, and infectious diseases. This molecule has also been used as a building block for the synthesis of various other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
1-pyridazin-3-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFYZMQXHPWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




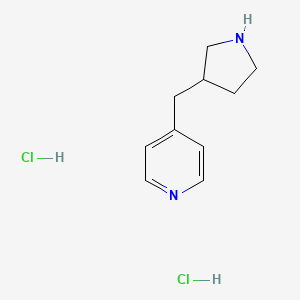
![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)
